N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Overview
Description
N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in the molecule can significantly influence its chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.
Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the acetamide group to a carboxylic acid.
Reduction: Reduction of the pyridazinone ring could lead to the formation of dihydropyridazinone derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
- N-(3-methylbenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
- N-(3-bromobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Uniqueness
The presence of the fluorine atom in N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-4-5-14(11-16)12-21-18(24)13-23-19(25)10-9-17(22-23)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNQGQBRFZLYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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